{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride
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Overview
Description
{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride is a chemical compound with the molecular formula C6H17ClN2S2 and a molecular weight of 216.79 g/mol . This compound is characterized by the presence of a disulfide bond and an aminoethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with sodium disulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amines and amides.
Scientific Research Applications
{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of {2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride involves the interaction of its amino and disulfide groups with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The amino groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Cysteamine: Contains a similar aminoethyl group but lacks the disulfide bond.
Cystamine: Contains a disulfide bond but has a different overall structure.
Dimethylamine: Lacks both the disulfide bond and the aminoethyl group.
Uniqueness
{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride is unique due to the presence of both an aminoethyl group and a disulfide bond, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H18Cl2N2S2 |
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Molecular Weight |
253.3 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyldisulfanyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2S2.2ClH/c1-8(2)4-6-10-9-5-3-7;;/h3-7H2,1-2H3;2*1H |
InChI Key |
KSOXEVAGYQIDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSSCCN.Cl.Cl |
Origin of Product |
United States |
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